molecular formula C21H23NO2 B8469650 6-(9H-Carbazol-9-yl)hexyl prop-2-enoate CAS No. 117846-47-6

6-(9H-Carbazol-9-yl)hexyl prop-2-enoate

Cat. No. B8469650
M. Wt: 321.4 g/mol
InChI Key: UVCSBGQFNPPXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08309650B2

Procedure details

To a 500 ml three-neck round bottom flask was added 33 g. of 6-carbazol-9-yl-hexan-1-ol, 170 g. toluene, 2.2 g. PTSA, 10.7 g. acrylic acid and 0.07 g. hydroquinone monomethyl ether (MEHQ). The mixture was heated to reflux and the water was removed by azeotropic distillation using a Dean-Stark trap. After five hours of reflux, 1 gram additional acrylic acid was added and the mixture heated for one additional hour. The reaction mixture was cooled to room temperature, washed with 100 g 5% HCl in water, then 100 g. 10% sodium carbonate in water, then 100 g. of saturated brine. The solvent was removed on a rotary evaporator.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[N:12]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][OH:20])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.CC1C=CC(S(O)(=O)=O)=CC=1.[C:32](O)(=[O:35])[CH:33]=[CH2:34].COC1C=CC(O)=CC=1>C1(C)C=CC=CC=1>[CH:10]1[C:11]2[N:12]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][C:32](=[O:35])[CH:33]=[CH2:34])[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)CCCCCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 500 ml three-neck round bottom flask was added 33 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the water was removed by azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
After five hours of reflux
Duration
5 h
ADDITION
Type
ADDITION
Details
1 gram additional acrylic acid was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for one additional hour
WASH
Type
WASH
Details
washed with 100 g 5% HCl in water
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)CCCCCCOC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.